molecular formula C18H31BrO6 B13714652 5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-bromide

5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-bromide

Cat. No.: B13714652
M. Wt: 423.3 g/mol
InChI Key: LFIQKSLSCRTTBQ-UHFFFAOYSA-N
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Description

5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-bromide is a chemical compound with the molecular formula C18H31BrO6 and a molecular weight of 423.3 g/mol . This compound is often used in research settings, particularly in the field of organic chemistry, due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-bromide typically involves the reaction of tetrahydro-2H-pyran-2-yloxy with pent-3-yn-1-PEG4-bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale-up. This may include the use of larger reaction vessels, continuous flow reactors, and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromide group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the alkyne group, to form corresponding oxides.

    Reduction Reactions: Reduction of the alkyne group can lead to the formation of alkenes or alkanes, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation Reactions: Reagents such as potassium permanganate or osmium tetroxide are used, often in the presence of a co-oxidant.

    Reduction Reactions: Hydrogenation using palladium on carbon or lithium aluminum hydride are common methods.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

    Oxidation Reactions: Products include epoxides and diols.

    Reduction Reactions: Products include alkenes and alkanes.

Scientific Research Applications

5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-bromide involves its reactivity with various nucleophiles and electrophiles. The bromide group acts as a leaving group, allowing for substitution reactions to occur. The alkyne group can participate in cycloaddition reactions, forming stable ring structures. The tetrahydro-2H-pyran-2-yloxy moiety provides stability and solubility, enhancing the compound’s utility in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-bromide is unique due to its combination of a tetrahydro-2H-pyran-2-yloxy group with a PEG4-bromide moiety. This combination provides both stability and reactivity, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H31BrO6

Molecular Weight

423.3 g/mol

IUPAC Name

2-[5-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]pent-2-ynoxy]oxane

InChI

InChI=1S/C18H31BrO6/c19-7-11-21-13-15-23-17-16-22-14-12-20-8-3-1-4-9-24-18-6-2-5-10-25-18/h18H,2-3,5-17H2

InChI Key

LFIQKSLSCRTTBQ-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCC#CCCOCCOCCOCCOCCBr

Origin of Product

United States

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